N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
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Overview
Description
N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with the molecular formula C20H26N2O2S3 and a molecular weight of 422.634 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product
Chemical Reactions Analysis
N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of more complex molecules and as a probe to study various biochemical pathways.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can be compared to similar compounds such as N-Cyclohexyl-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide and N-Cyclopentyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide . These compounds share similar structural features but differ in the length of the carbon chain or the substituent groups attached to the thiazolidinone ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26N2O2S3 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H26N2O2S3/c23-18(21-15-8-3-1-4-9-15)11-5-2-6-12-22-19(24)17(27-20(22)25)14-16-10-7-13-26-16/h7,10,13-15H,1-6,8-9,11-12H2,(H,21,23)/b17-14+ |
InChI Key |
BDDJWBZILDUIRO-SAPNQHFASA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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